Sodium thiosulfite anhydrous

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

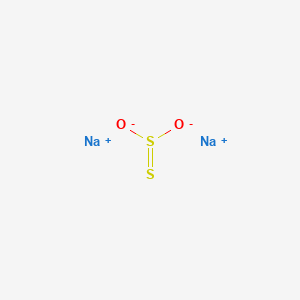

Sodium thiosulfite anhydrous is an inorganic compound with the chemical formula Na₂S₂O₃. It is typically found as a white crystalline solid that is highly soluble in water. This compound is known for its reducing properties and is widely used in various industrial and medical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sodium thiosulfite anhydrous can be synthesized through several methods. One common method involves the reaction of sodium sulfite with sulfur. The reaction is typically carried out in an aqueous solution at elevated temperatures:

Na₂SO₃ + S → Na₂S₂O₃

Another method involves the reaction of sodium hydroxide with sulfur dioxide and sulfur:

2NaOH + SO₂ + S → Na₂S₂O₃ + H₂O

Industrial Production Methods

In industrial settings, sodium thiosulfite is often produced by reacting sodium sulfide with sulfur dioxide. This process is carried out in large reactors where the reactants are combined under controlled conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Thermal Decomposition

Sodium thiosulfate decomposes upon heating to form sodium sulfate and sodium polysulfide:

4 Na2S2O3→3 Na2SO4+Na2S5

This reaction occurs at 300°C and reflects the instability of thiosulfate at elevated temperatures .

2.1. Reaction with Hydrochloric Acid

Sodium thiosulfate reacts with dilute hydrochloric acid to produce elemental sulfur, sulfur dioxide, and water:

8 Na2S2O3+16 HCl→16 NaCl+S8+8 SO2+8 H2O

This acid-catalyzed decomposition is highly pH-dependent and forms sulfur via a polymeric intermediate .

Kinetics of the Reaction

| Parameter | Value |

|---|---|

| Reaction order (Na₂S₂O₃) | 1st order |

| Reaction order (HCl) | ½ order |

| Rate law | k[Na2S2O3]1/2[HCl]1/2 |

Experimental data from rate studies shows a direct relationship between concentration and reaction time, with a sample dataset illustrating the inverse proportionality :

| Na₂S₂O₃ Concentration (M) | Reaction Time (s) |

|---|---|

| 0.15 | 22.5 |

| 0.12 | 27.3 |

| 0.090 | 35.1 |

3.1. Oxidation by Chlorine

Sodium thiosulfate acts as a reducing agent in the presence of chlorine:

Na2S2O3+4 Cl2+5 H2O→Na2SO4+H2SO4+8 HCl

This reaction is utilized in textile and water treatment industries for dechlorination .

3.2. Reaction with Iodine

In analytical chemistry, sodium thiosulfate quantitatively reduces iodine:

Na2S2O3+I2→Na2S4O6+2 NaI

This forms sodium tetrathionate, a key step in iodometric titrations .

Coordination Chemistry

Sodium thiosulfate forms stable complexes with transition metals. For example, with copper ions:

Na2S2O3+Cu2+→Na2[Cu(S2O3)2]

These complexes decompose thermally to copper sulfide (Cu₂S), a process studied in material synthesis .

Biological Transformations

Thiosulfate serves as an intermediate in hydrogen sulfide (H₂S) metabolism. In mitochondria, it is formed via oxidation of H₂S and can be reduced back to H₂S by thiosulfate reductase:

Na2S2O3Thiosulfate reductaseH2S

This bidirectional process highlights its role in cellular signaling and detoxification .

Alkylation and Bunte Salts

Reaction with alkyl halides forms S-alkyl thiosulfates (Bunte salts):

Na2S2O3+R-X→R-S-SO3Na+NaX

These compounds are used in organic synthesis and polymer chemistry .

Key Reaction Data

| Reaction Type | Conditions | Products |

|---|---|---|

| Thermal decomposition | 300°C | Na₂SO₄, Na₂S₅ |

| Acidic decomposition | HCl (pH < 7) | S₈, SO₂, H₂O |

| Redox (Cl₂) | Aqueous solution | Na₂SO₄, H₂SO₄, HCl |

| Iodometric titration | Neutral pH | Na₂S₄O₆, NaI |

| Copper complexation | Aqueous solution, heat | Cu₂S |

Applications De Recherche Scientifique

Medical Applications

Cyanide Poisoning Treatment

Sodium thiosulfite is primarily recognized for its role as an antidote for cyanide poisoning. It functions by converting cyanide into thiocyanate, a less toxic compound that can be excreted by the body. This application is crucial in emergency medicine and toxicology.

Cisplatin-Induced Ototoxicity Prevention

Recent studies have highlighted the efficacy of sodium thiosulfite in reducing hearing loss associated with cisplatin chemotherapy in pediatric patients. The FDA approved sodium thiosulfite under the trade name Pedmark for this purpose, marking a significant advancement in cancer treatment protocols for children. Clinical trials demonstrated that patients receiving sodium thiosulfite alongside cisplatin had a significantly lower incidence of hearing loss compared to those who did not receive it (44% vs. 58%) .

| Study | Participants | Hearing Loss Rate (with Sodium Thiosulfite) | Hearing Loss Rate (without Sodium Thiosulfite) |

|---|---|---|---|

| COG Trial | 100+ | 44% | 58% |

| UK-Led Trial | 100+ | 39% | 68% |

Environmental Applications

Water Treatment

Sodium thiosulfite is extensively used in water treatment processes to neutralize chlorine and chloramines, making water safe for various uses, including aquaculture and swimming pools. It effectively dechlorinates water after superchlorination, which is essential for maintaining aquatic ecosystems and ensuring safe recreational water activities .

Industrial Applications

Photographic Processing

Historically known as "hypo," sodium thiosulfite serves as a photographic fixer in both film and paper processing. It dissolves unexposed silver halides from photographic emulsions, making images permanent by preventing further exposure to light .

Textile Industry

In the textile sector, sodium thiosulfite is employed to remove excess chlorine after bleaching processes, thereby protecting fabrics from damage and ensuring color integrity .

Chemical Synthesis and Analysis

Sodium thiosulfite plays a critical role in analytical chemistry as a titrant in redox titrations to determine concentrations of various compounds such as hydrogen peroxide and chlorine . Additionally, it is used in the synthesis of sulfur dyes and other chemical reactions due to its reducing properties.

Case Study: Cisplatin Ototoxicity

A multi-center clinical trial involving pediatric patients demonstrated that administering sodium thiosulfite alongside cisplatin significantly mitigated the risk of hearing loss. The trial's findings have influenced treatment protocols at several pediatric oncology centers, establishing sodium thiosulfite as a standard care option for at-risk patients .

Case Study: Water Dechlorination

In an environmental study focusing on aquaculture, sodium thiosulfite was utilized to dechlorinate water sources used for fish farming. The results indicated improved fish survival rates and overall health when sodium thiosulfite was employed compared to untreated water .

Mécanisme D'action

The mechanism of action of sodium thiosulfite involves its role as a sulfur donor. In the treatment of cyanide poisoning, sodium thiosulfite reacts with cyanide to form the less toxic thiocyanate, which is then excreted from the body:

Na₂S₂O₃ + CN⁻ → NaSCN + Na₂SO₃

In the context of reducing ototoxicity from cisplatin, sodium thiosulfite acts by neutralizing reactive oxygen species and protecting the inner ear cells from damage .

Comparaison Avec Des Composés Similaires

Sodium thiosulfite is often compared with other thiosulfates, such as potassium thiosulfate and lithium thiosulfate. While all these compounds share similar chemical properties, sodium thiosulfite is unique in its widespread use and availability. It is preferred in many applications due to its lower cost and higher solubility in water .

List of Similar Compounds

- Potassium thiosulfate (K₂S₂O₃)

- Lithium thiosulfate (Li₂S₂O₃)

- Thiosulfuric acid (H₂S₂O₃)

Sodium thiosulfite stands out due to its versatility and effectiveness in various applications, making it a valuable compound in both industrial and medical fields .

Propriétés

Numéro CAS |

133413-26-0 |

|---|---|

Formule moléculaire |

Na2O2S2 |

Poids moléculaire |

142.11 g/mol |

Nom IUPAC |

disodium;dioxido(sulfanylidene)-λ4-sulfane |

InChI |

InChI=1S/2Na.H2O2S2/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 |

Clé InChI |

LNGNZSMIUVQZOX-UHFFFAOYSA-L |

SMILES canonique |

[O-]S(=S)[O-].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.